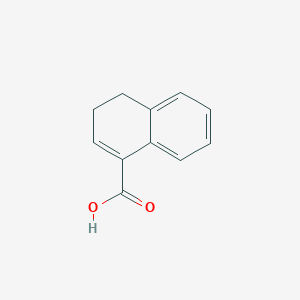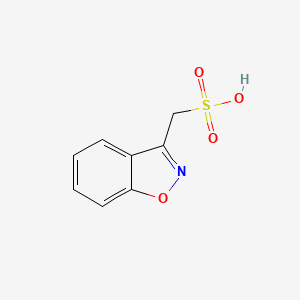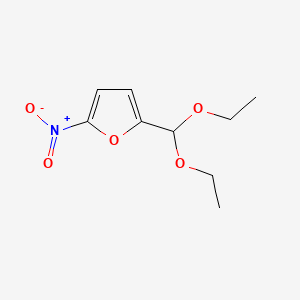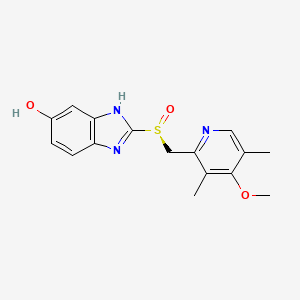
Glycyl-L-prolinamide
描述
Glycyl-L-prolinamide: is a dipeptide derivative composed of glycine and L-proline. It is a small molecule with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is of interest due to its structural properties and potential biological activities.
作用机制
Target of Action
Glycyl-L-prolinamide, also known as L-prolinamide, is a derivative of the amino acid proline . It primarily targets enzymes involved in the amidation of α-amino acids . The amidation process is crucial for the chemical and pharmaceutical industry, particularly in the production of amides .
Mode of Action
This compound interacts with its targets through a biocatalytic process . This process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . The reaction, solvent, and enzyme engineering allow obtaining high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the amidation of α-amino acids . The compound plays a pivotal role in these pathways, facilitating the transformation of acids into amides without substrate activation . This is a highly desirable but challenging reaction, which is why the acid is generally activated using additional reagents before amide formation occurs .
Pharmacokinetics
The compound’s solubility in organic solvents is noted, which could influence its absorption and distribution
Result of Action
The primary result of this compound’s action is the formation of L-prolinamide . This compound is a key intermediate in drug synthesis . The process avoids racemization, halogenated solvents, and waste, and significantly improves atom efficiency .
Action Environment
The action of this compound is influenced by the environment in which it operates. The amidation process is carried out in an organic solvent, which helps overcome the low solubility of the unprotected amino acids . The temperature also plays a role, with high L-prolinamide concentrations achieved at 70 °C .
生化分析
Biochemical Properties
Glycyl-L-prolinamide has been found to interact with enzymes such as prolyl endopeptidase . This enzyme cleaves the dipeptide, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection . The nature of this interaction suggests that this compound may play a role in the regulation of prolyl endopeptidase activity .
Cellular Effects
In cellular contexts, this compound has been implicated in the metabolism of collagen . In fibroblast cultures from prolidase-deficient patients, the addition of this compound resulted in an increase in rapidly degraded collagen and a decrease in the proline pool .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with enzymes and its role in biochemical reactions. For instance, in the presence of prolyl endopeptidase, this compound is cleaved, releasing pNA . This suggests that this compound may influence enzyme activity and subsequently affect biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a study showed that at a substrate concentration of 145 mM, 80% conversion was achieved using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been associated with the metabolism of collagen in fibroblast cultures
Transport and Distribution
A study has suggested that this compound and proton(s) are cotransported in intestinal and renal brush-border membrane vesicles .
Subcellular Localization
Advancements in genetic engineering and model selection have improved the fidelity and relevance of these models for studying subcellular localization . Future studies could potentially explore the subcellular localization of this compound.
准备方法
Synthetic Routes and Reaction Conditions:
Amidation of L-proline: One of the primary methods for synthesizing Glycyl-L-prolinamide involves the amidation of L-proline. This can be achieved using ammonia and a biocatalyst in an organic solvent.
Coupling Reaction: Another method involves coupling glycine with L-proline using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). This reaction typically occurs in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: The industrial production of this compound can be scaled up using biocatalytic processes due to their efficiency and reduced environmental impact. The use of immobilized enzymes ensures high optical purity and minimizes waste, making it suitable for large-scale production .
化学反应分析
Types of Reactions:
Oxidation: Glycyl-L-prolinamide can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: The compound can be reduced to form corresponding amines, although this is less common.
Substitution: Substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Substitution reactions often require the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxyproline derivatives.
Reduction: Corresponding amines.
Substitution: Various N-substituted derivatives.
科学研究应用
Chemistry: Glycyl-L-prolinamide is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Research has explored the therapeutic potential of prolinamides, including this compound, in treating conditions like Alzheimer’s disease. These compounds have shown promising interactions with key proteins implicated in the disease .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs and bioactive molecules.
相似化合物的比较
N-acetylglycyl-L-prolinamide: A derivative with an acetyl group, used in crystallographic studies.
Prolinethioamides: These compounds have been compared with prolinamides in terms of their catalytic activity in aldol reactions.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its simplicity and ease of synthesis make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAFVMQJFJAGN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510197 | |
| Record name | Glycyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-82-9 | |
| Record name | Glycyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


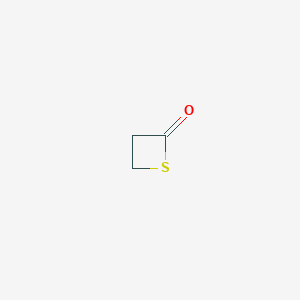
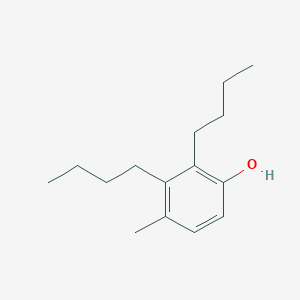
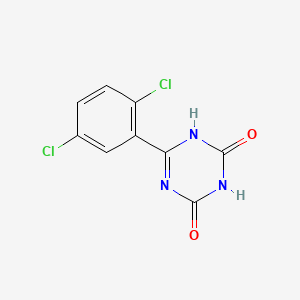

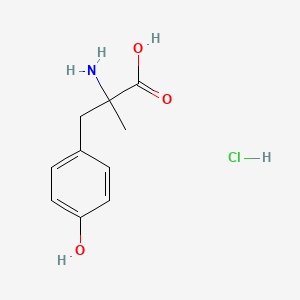
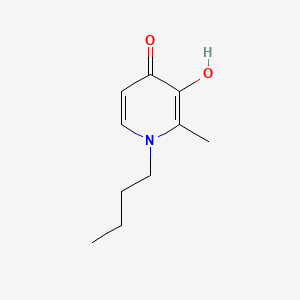
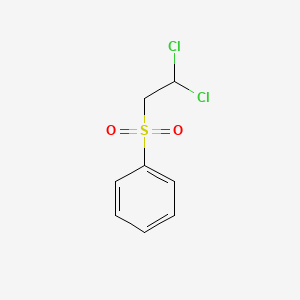
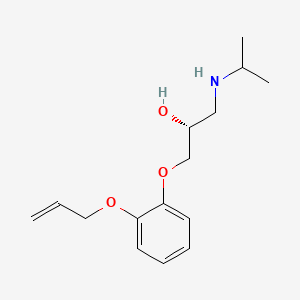
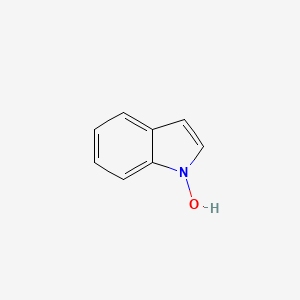
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3061043.png)
